2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is an organic compound that features a combination of sulfanyl and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of acetohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 2-[(4-chlorobenzyl)sulfanyl]acetohydrazide.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-chlorobenzaldehyde under acidic conditions to yield the final product, 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
- 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl2N2OS |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+ |
InChI Key |
JQXDPSPSCUIKCJ-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.